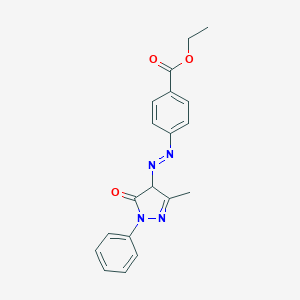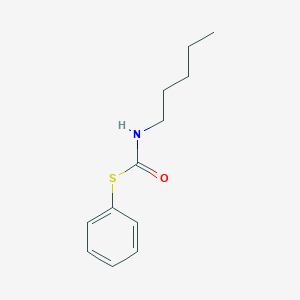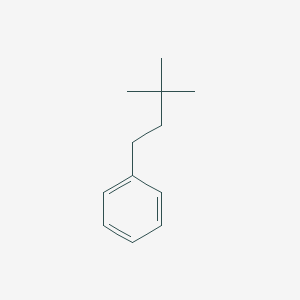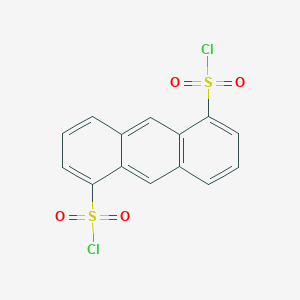![molecular formula C36H20N2O4 B097317 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione CAS No. 15255-40-0](/img/structure/B97317.png)
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione, also known as DII, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione is not fully understood. However, it is believed to function as an electron acceptor due to its unique molecular structure, which contains multiple conjugated pi systems that can readily accept electrons.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive starting materials. However, one limitation is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. One area of interest is its potential as a component in organic solar cells. Further studies are needed to optimize its performance and improve its efficiency. Another area of research is its potential as a fluorescent probe for the detection of metal ions. Additional studies are needed to determine its selectivity and sensitivity towards different metal ions. Finally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety for use in various applications.
Métodos De Síntesis
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione can be synthesized through a multistep process involving the reaction of 2,2'-dihydroxy-1,1'-binaphthalene-6,6'-dicarboxylic acid with hydrazine hydrate and 1,3-dioxoindan-2-carboxylic acid. The resulting product is then subjected to a cyclization reaction to form this compound.
Aplicaciones Científicas De Investigación
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in aqueous solutions.
Propiedades
| 15255-40-0 | |
Fórmula molecular |
C36H20N2O4 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C36H20N2O4/c39-33-23-13-5-6-14-24(23)34(40)31(33)27-17-29(21-11-3-1-9-19(21)27)37-38-30-18-28(20-10-2-4-12-22(20)30)32-35(41)25-15-7-8-16-26(25)36(32)42/h1-16H,17-18H2/b37-29-,38-30- |
Clave InChI |
LCQKNYFBYJSFIM-LXWJVXQLSA-N |
SMILES isomérico |
C1/C(=N/N=C/2\C3=CC=CC=C3C(=C4C(=O)C5=CC=CC=C5C4=O)C2)/C6=CC=CC=C6C1=C7C(=O)C8=CC=CC=C8C7=O |
SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
SMILES canónico |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
Sinónimos |
3,3''-Azinobis(Δ1,2'-biindane-1',3'-dione) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




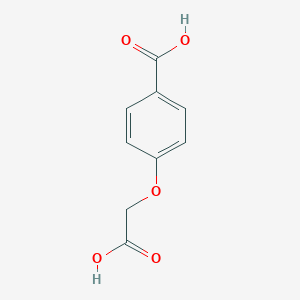

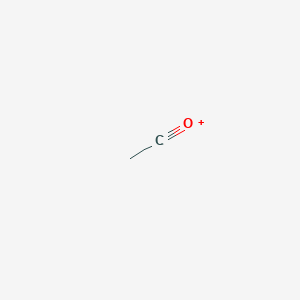
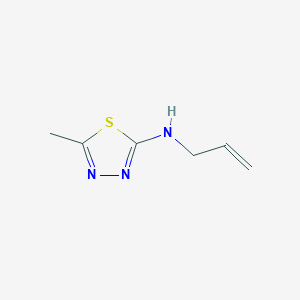
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)



